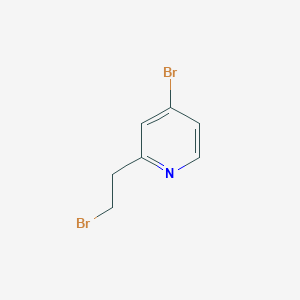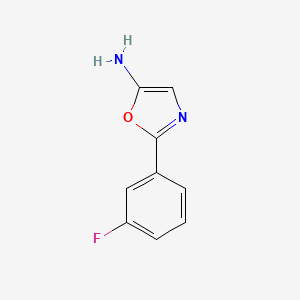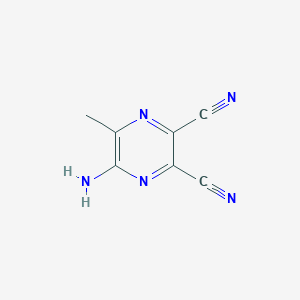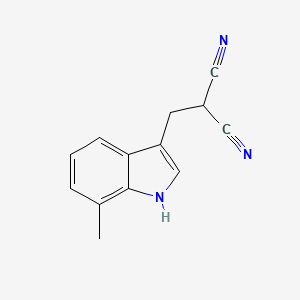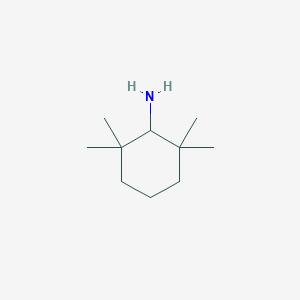
2-(2,3-Difluorophenyl)-4-iodopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Difluorophenyl)-4-iodopyrimidine is an organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a pyrimidine ring. The unique combination of halogens in its structure makes it an interesting subject for various chemical and pharmaceutical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-4-iodopyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反应分析
Types of Reactions
2-(2,3-Difluorophenyl)-4-iodopyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a coupling partner to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used. The reactions are performed under inert atmospheres.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be a 2-(2,3-difluorophenyl)-4-aminopyrimidine derivative.
科学研究应用
2-(2,3-Difluorophenyl)-4-iodopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用机制
The mechanism of action of 2-(2,3-Difluorophenyl)-4-iodopyrimidine depends on its specific application. In pharmaceutical research, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can facilitate its incorporation into larger molecular structures.
相似化合物的比较
Similar Compounds
2-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the presence of a benzamide moiety instead of a pyrimidine ring.
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound also contains the difluorophenyl group but is part of a more complex imidazo-phenanthroline structure.
Uniqueness
2-(2,3-Difluorophenyl)-4-iodopyrimidine is unique due to its specific combination of halogens and the pyrimidine ring structure. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various research applications.
属性
分子式 |
C10H5F2IN2 |
|---|---|
分子量 |
318.06 g/mol |
IUPAC 名称 |
2-(2,3-difluorophenyl)-4-iodopyrimidine |
InChI |
InChI=1S/C10H5F2IN2/c11-7-3-1-2-6(9(7)12)10-14-5-4-8(13)15-10/h1-5H |
InChI 键 |
JQIPCXHWGNATDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=CC(=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



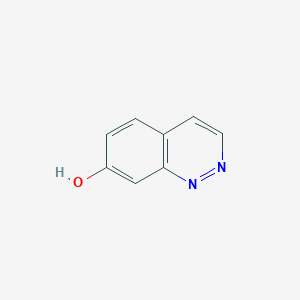
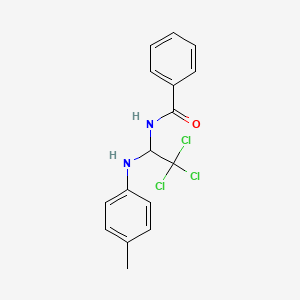
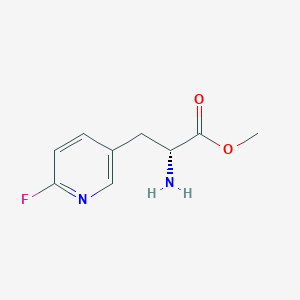
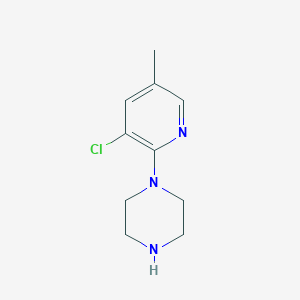

![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
